molecular formula C8H5ClN2O2 B1439861 2-(2-Chloro-5-nitrophenyl)acetonitrile CAS No. 52427-02-8

2-(2-Chloro-5-nitrophenyl)acetonitrile

Cat. No.: B1439861
CAS No.: 52427-02-8
M. Wt: 196.59 g/mol
InChI Key: WJBQLIYKDHDLGW-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)acetonitrile, also known as o-Chloro-5-nitrobenzyl cyanide, is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol. This compound is characterized by the presence of a chloro group and a nitro group attached to a benzene ring, along with an acetonitrile group. It finds applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrophenyl)acetonitrile typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.

    Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or methanol.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-azido-5-nitrophenyl)acetonitrile.

    Reduction: Formation of 2-(2-chloro-5-aminophenyl)acetonitrile.

    Oxidation: Formation of 2-(2-chloro-5-nitrophenyl)acetic acid.

Scientific Research Applications

2-(2-Chloro-5-nitrophenyl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows the compound to form covalent bonds or engage in non-covalent interactions with these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-5-nitrophenyl)acetonitrile: Similar structure but with a bromo group instead of a chloro group.

    2-(2-Chloro-4-nitrophenyl)acetonitrile: Similar structure but with the nitro group in a different position on the benzene ring.

    2-(2-Chloro-5-nitrophenyl)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.

Uniqueness

2-(2-Chloro-5-nitrophenyl)acetonitrile is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique arrangement allows for specific chemical transformations and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBQLIYKDHDLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694255
Record name (2-Chloro-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52427-02-8
Record name (2-Chloro-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-phenyl-acetonitrile (15.0 g, 99.0 mmol) in the dichloromethane (50 mL) and H2SO4 (40 mL) is slowly added a mixture of H2SO4 (14 mL) and HNO3 (5.5 mL) at 0° C. The reaction mixture is stirred at 0° C. for 20 minutes, warmed to room temperature for 30 minutes and then concentrated to remove organic solvent. The solution is poured into a beaker containing ice-water (400 mL) to give a crystalline precipitate, which is collected by vacuum filtration and washed with water to give the title intermediate (13.4 g, 69.0%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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